1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS It is a derivative of phenylpropanone, featuring a trifluoromethyl group and a methylthio group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This process forms electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation processes are crucial to obtain high-purity 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one: A similar compound with the trifluoromethyl and methylthio groups in different positions on the aromatic ring.
1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one: Another isomer with the groups in different positions.
Uniqueness
1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups, which can influence its chemical reactivity and biological activity. The presence of these groups in the 2- and 6-positions can lead to distinct steric and electronic effects compared to other isomers.
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7(15)6-8-9(11(12,13)14)4-3-5-10(8)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
VRLJSFADVYWKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)C(F)(F)F |
Origin of Product |
United States |
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